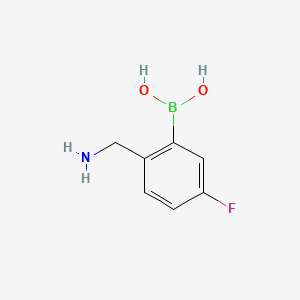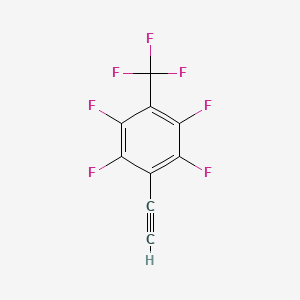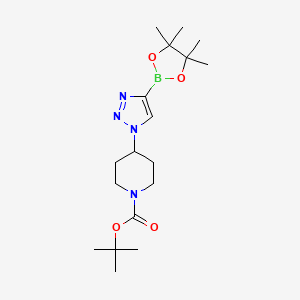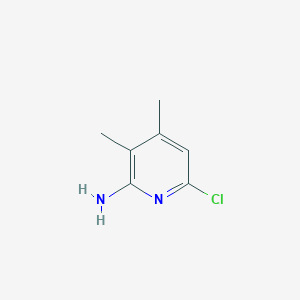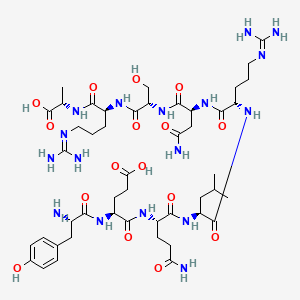
Yeqlrnsra
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yeqlrnsra is a peptide known as MycC peptide, encoded by the c-myc proto-oncogene. The c-myc oncogene is implicated in the malignant progression of various human tumors. MycC peptide regulates fundamental cellular processes such as growth control, metabolism, proliferation, differentiation, and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Yeqlrnsra is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, where automated peptide synthesizers are used to increase efficiency and yield. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Yeqlrnsra undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized peptides, while reduction may yield reduced peptides with altered functional groups .
Aplicaciones Científicas De Investigación
Yeqlrnsra has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in regulating cellular processes such as growth, metabolism, and apoptosis.
Medicine: Explored for its potential in cancer research due to its association with the c-myc oncogene.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mecanismo De Acción
Yeqlrnsra exerts its effects by interacting with molecular targets and pathways involved in cellular processes. The peptide binds to specific receptors or proteins, modulating their activity and influencing pathways related to growth control, metabolism, proliferation, differentiation, and apoptosis. The exact molecular targets and pathways may vary depending on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
MycN peptide: Another peptide encoded by the c-myc proto-oncogene, involved in similar cellular processes.
MycL peptide: A related peptide with functions overlapping with those of Yeqlrnsra.
Uniqueness
This compound is unique due to its specific sequence and structure, which confer distinct biological activities. Its role in regulating fundamental cellular processes and its association with the c-myc oncogene make it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C47H77N17O16 |
|---|---|
Peso molecular |
1136.2 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C47H77N17O16/c1-22(2)18-31(62-41(75)29(12-14-34(49)67)61-40(74)30(13-15-36(69)70)58-37(71)26(48)19-24-8-10-25(66)11-9-24)42(76)59-28(7-5-17-56-47(53)54)39(73)63-32(20-35(50)68)43(77)64-33(21-65)44(78)60-27(6-4-16-55-46(51)52)38(72)57-23(3)45(79)80/h8-11,22-23,26-33,65-66H,4-7,12-21,48H2,1-3H3,(H2,49,67)(H2,50,68)(H,57,72)(H,58,71)(H,59,76)(H,60,78)(H,61,74)(H,62,75)(H,63,73)(H,64,77)(H,69,70)(H,79,80)(H4,51,52,55)(H4,53,54,56)/t23-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
Clave InChI |
YODAJPOWCZFBDT-LAWCLARJSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


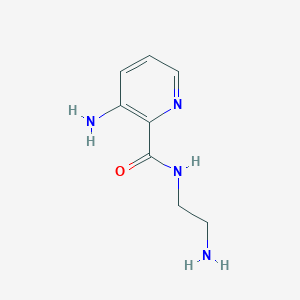
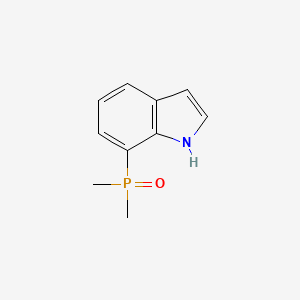
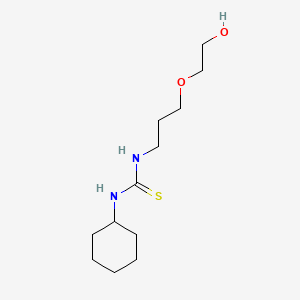
![Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl-](/img/structure/B13923173.png)
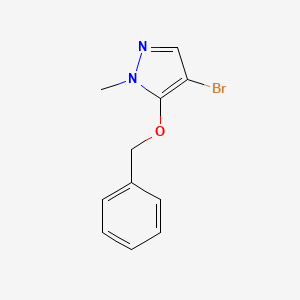
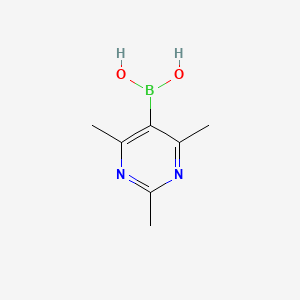
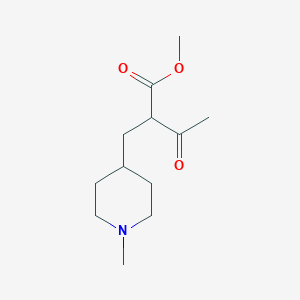
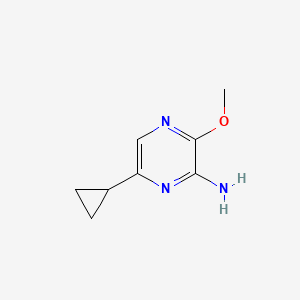
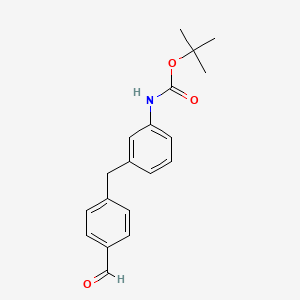
![5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13923240.png)
